molecular formula C13H27ClN2 B14700784 Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride CAS No. 21602-44-8

Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride

Cat. No.: B14700784
CAS No.: 21602-44-8
M. Wt: 246.82 g/mol
InChI Key: QMMJQUOYTFCDCA-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group attached to a cyclohexyl ring and a methyl group attached to the piperazine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride, a common synthetic route involves the alkylation of 1-ethylpiperazine with 1-chloro-4-methylcyclohexane under basic conditions.

Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. The key steps include the preparation of the piperazine core, followed by selective functionalization to introduce the ethyl and methyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Types of Reactions:

    Oxidation: Piperazine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of various N-alkyl or N-aryl piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is believed to exert its effects by modulating the activity of specific receptors, such as serotonin and dopamine receptors. This modulation can influence various physiological processes, including mood, cognition, and motor function.

Comparison with Similar Compounds

    Piperazine: The parent compound, which lacks the ethyl and methyl substituents.

    1-Ethylpiperazine: A simpler derivative with only an ethyl group attached to the piperazine ring.

    4-Methylpiperazine: A derivative with a methyl group attached to the piperazine ring.

Uniqueness: Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is unique due to the presence of both an ethyl group attached to a cyclohexyl ring and a methyl group attached to the piperazine ring. This specific substitution pattern can result in distinct physicochemical properties and biological activity compared to other piperazine derivatives.

Properties

CAS No.

21602-44-8

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

1-(1-ethylcyclohexyl)-4-methylpiperazine;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-3-13(7-5-4-6-8-13)15-11-9-14(2)10-12-15;/h3-12H2,1-2H3;1H

InChI Key

QMMJQUOYTFCDCA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)N2CCN(CC2)C.Cl

Origin of Product

United States

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